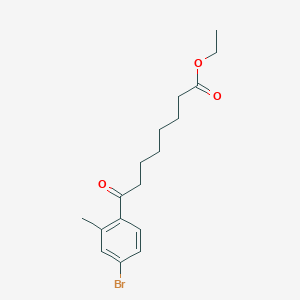

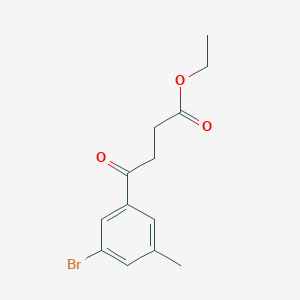

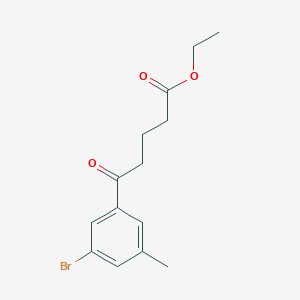

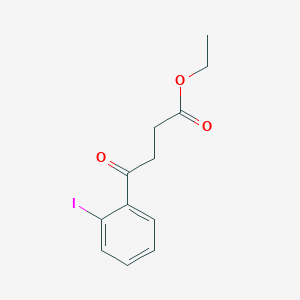

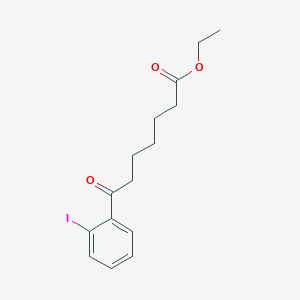

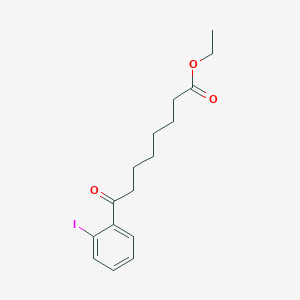

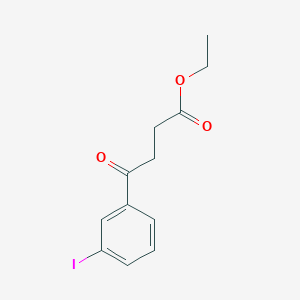

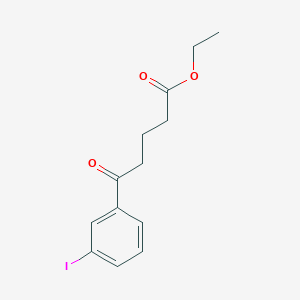

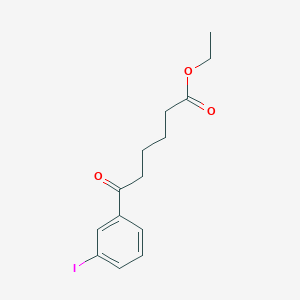

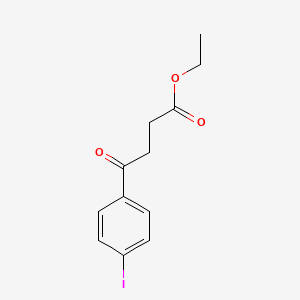

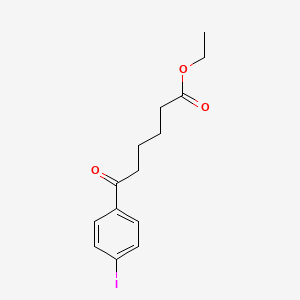

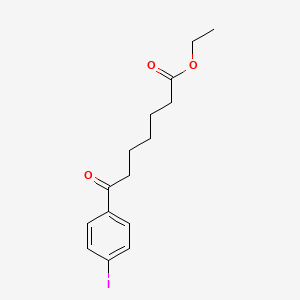

2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of trifluoromethyl compounds involves various methods . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Trifluoromethyl carbonyls can be prepared by the reaction of aldehydes and esters with Ruppert’s reagent .Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .科学的研究の応用

Antipathogenic Activity

Research has demonstrated the synthesis and characterization of various thiourea derivatives that exhibit significant antipathogenic activities. These derivatives, which include 2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone, have shown promising results in combating bacterial cells, particularly strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities. This indicates the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis of Pyrimidinones

The compound has been used in the synthesis of a novel series of pyrimidinones. These compounds were derived from the reaction of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea. The synthesis process involved trifluoroacetylation of certain phenone-derived acetals. Such reactions are crucial for developing new chemicals with potential applications in various fields (Bonacorso et al., 2003).

Heterocyclic Compounds Synthesis

Another significant application is in the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocyclic compounds. These compounds are synthesized using reactions involving 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane and bifunctional compounds. The versatility of such heterocyclic compounds is essential in various areas of chemical research and industry (Kitazume & Ishikawa, 1974).

Development of Poly(aryl ether ketone/sulfone)s

In polymer science, the compound has been used in synthesizing bisphenols for poly(aryl ether ketone/sulfone)s (PAEKs/PAESs). These polymers, characterized by their ortho-methyl and pendant trifluoromethyl-substituted phenyl groups, exhibit excellent thermal stability, low dielectric constants, and high transparency. This makes them suitable for various advanced applications in materials science (Shang et al., 2012).

Metallochromic Properties in Phenothiazine Cruciforms

The compound has also found applications in the synthesis of phenothiazine-containing cruciforms. These compounds demonstrate metallochromic properties, showing shifts in emission and absorption when exposed to metal triflates. Such properties are valuable in developing sensory applications for metal cations (Hauck et al., 2007).

特性

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F6O/c17-12-7-9(8-13(18)15(12)19)5-6-14(23)10-3-1-2-4-11(10)16(20,21)22/h1-4,7-8H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICDJSIKHRDPEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645022 |

Source

|

| Record name | 1-[2-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone | |

CAS RN |

898778-30-8 |

Source

|

| Record name | 1-[2-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。